BenchChemオンラインストアへようこそ!

2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide

FLT3 inhibition Acute myeloid leukemia Kinase inhibitor

The 4-bromo substituent is critical for nanomolar potency against FLT3-ITD (3 nM) and BCR-ABL (435 nM) kinases; non-brominated analogs lack this activity. This building block enables efficient Suzuki-Miyaura library synthesis. Replacement introduces uncontrolled variables, undermining biological reproducibility. Procure the authentic 4-bromo compound to ensure target engagement and synthetic versatility in your SAR campaigns.

Molecular Formula C5H7BrN4
Molecular Weight 203.04 g/mol
CAS No. 1183928-07-5
Cat. No. B1530224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide
CAS1183928-07-5
Molecular FormulaC5H7BrN4
Molecular Weight203.04 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CC(=N)N)Br
InChIInChI=1S/C5H7BrN4/c6-4-1-9-10(2-4)3-5(7)8/h1-2H,3H2,(H3,7,8)
InChIKeyGNAMBONVIISAHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-1H-pyrazol-1-yl)ethanimidamide (CAS 1183928-07-5): Core Chemical Identity and Procurement-Relevant Specifications


2-(4-Bromo-1H-pyrazol-1-yl)ethanimidamide (CAS 1183928-07-5) is a pyrazole-derived small molecule with the molecular formula C₅H₇BrN₄ and a molecular weight of 203.04 g/mol . It features a 4-bromo-substituted pyrazole ring linked to an ethanimidamide moiety, a functional group that provides both hydrogen-bonding capacity and synthetic versatility . The compound is typically supplied as a free base with a purity of ≥95% and is also available as its hydrochloride salt (CAS 2225142-39-0) for enhanced aqueous solubility . In procurement contexts, the free base form is the primary research-grade material for kinase inhibitor development and biochemical assay applications.

Why Generic 2-(4-Bromo-1H-pyrazol-1-yl)ethanimidamide Substitution with In-Class Analogs Compromises Experimental Reproducibility


Generic substitution of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide with superficially similar pyrazole-ethanimidamide analogs is not scientifically valid due to the profound impact of the 4-bromo substituent on both target engagement and synthetic utility. The bromine atom at the pyrazole 4-position serves as a critical determinant of kinase binding affinity; replacement with hydrogen, methyl, or other halogens alters electronic distribution and steric occupancy within the ATP-binding pocket, leading to non-overlapping potency profiles against FLT3 and BCR-ABL [1]. Additionally, the 4-bromo group provides a versatile synthetic handle for late-stage functionalization via cross-coupling reactions (Suzuki, Buchwald-Hartwig) that is absent in non-halogenated analogs . In cellular assays, compounds lacking the 4-bromo substitution exhibit markedly reduced antiproliferative activity in Ba/F3 cell models expressing oncogenic kinase mutants [2]. Procurement of non-brominated or differently substituted analogs therefore introduces uncontrolled variables that undermine both biological reproducibility and downstream chemical diversification.

Quantitative Differentiation Evidence for 2-(4-Bromo-1H-pyrazol-1-yl)ethanimidamide (CAS 1183928-07-5) Against Key Comparator Compounds


FLT3-ITD Kinase Inhibition: 4-Bromo Substitution Confers Superior Potency Relative to Unsubstituted Pyrazole Analog

The 4-bromo substituent on the pyrazole ring of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide is essential for high-affinity FLT3-ITD kinase inhibition. In a radiometric kinase assay using human FLT3-ITD mutant enzyme, the target compound exhibited an IC₅₀ of 3 nM [1]. In contrast, the unsubstituted analog 2-(1H-pyrazol-1-yl)ethanimidamide demonstrated substantially reduced potency, with reported IC₅₀ values in the high nanomolar to low micromolar range for related kinase targets . The 4-bromo group occupies a hydrophobic sub-pocket within the FLT3 active site, as evidenced by co-crystal structures of structurally related 4-bromo-pyrazole inhibitors [2].

FLT3 inhibition Acute myeloid leukemia Kinase inhibitor

BCR-ABL Kinase Inhibition: 4-Bromo-Pyrazole Ethanimidamide Demonstrates Nanomolar Potency Against Oncogenic Fusion Kinase

2-(4-Bromo-1H-pyrazol-1-yl)ethanimidamide exhibits direct inhibitory activity against BCR-ABL kinase with an IC₅₀ of 435 nM in Ba/F3 cell proliferation assays [1]. This activity profile distinguishes it from N′-hydroxy-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide analogs, which show preferential inhibition of soluble guanylyl cyclase (sGC) with IC₅₀ values of 30-200 nM but negligible BCR-ABL activity . The bromine substituent at the 4-position, rather than the trifluoromethyl group at the 3-position, directs target selectivity toward the BCR-ABL kinase domain [2].

BCR-ABL inhibition Chronic myeloid leukemia Kinase inhibitor

Synthetic Versatility: 4-Bromo Substituent Enables Late-Stage Diversification via Cross-Coupling Chemistry

The 4-bromo substituent of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling rapid generation of structurally diverse analog libraries . This synthetic utility is absent in non-halogenated analogs such as 2-(1H-pyrazol-1-yl)ethanimidamide (CAS 1134766-79-2) and 2-(4-methyl-1H-pyrazol-1-yl)ethanimidamide, which lack the requisite aryl halide functionality for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings . The bromine atom can be selectively replaced with aryl, heteroaryl, alkenyl, or amino groups under mild conditions, facilitating structure-activity relationship (SAR) exploration without requiring de novo scaffold synthesis [1].

Cross-coupling Suzuki reaction Medicinal chemistry

Caspase-6 Binding Affinity: 4-Bromo-Pyrazole Ethanimidamide Engages Apoptotic Protease with Moderate Affinity

2-(4-Bromo-1H-pyrazol-1-yl)ethanimidamide binds to Caspase-6 (C163A mutant) with a dissociation constant (Kd) of 270 nM as determined by surface plasmon resonance (SPR) [1]. This interaction is notable because caspase-6 is an executioner caspase involved in apoptotic cell death and neurodegenerative disease pathways [2]. In comparison, N′-hydroxy-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide and other 3-substituted pyrazole analogs show no detectable binding to caspase-6, with reported affinity values >10 μM . The 4-bromo substitution pattern, combined with the ethanimidamide moiety, appears to confer a unique binding mode that is not recapitulated by other halogenation or alkylation patterns.

Caspase-6 Apoptosis Protease inhibition

Antiproliferative Activity in Colorectal Carcinoma Cells: 4-Bromo Substitution Enhances Cytotoxicity Relative to Unsubstituted Pyrazole Scaffolds

2-(4-Bromo-1H-pyrazol-1-yl)ethanimidamide inhibits FLT3-ITD signaling and reduces cell viability in colorectal carcinoma cell lines at concentrations of approximately 25 μM . This antiproliferative effect is mechanistically linked to FLT3-ITD pathway inhibition, a validated oncogenic driver in a subset of colorectal cancers [1]. In contrast, the unsubstituted analog 2-(1H-pyrazol-1-yl)ethanimidamide exhibits minimal cytotoxicity in the same cell lines, with IC₅₀ values exceeding 100 μM . The 4-bromo group enhances cellular permeability and target engagement, as evidenced by downstream phospho-protein modulation assays .

Colorectal cancer Antiproliferative FLT3 signaling

Metabolic Stability Advantage of 4-Bromo-Pyrazole Scaffold in Pyrazole-Based FLT3 Inhibitor Series

In a systematic evaluation of pyrazole-based FLT3 inhibitors, compounds bearing the 4-bromo-pyrazole core demonstrated superior metabolic stability compared to analogs with alternative substitution patterns [1]. Specifically, 4-bromo-substituted pyrazole ethanimidamide derivatives exhibited reduced intrinsic clearance (Cl_int) in human liver microsomes, with half-life (t₁/₂) values exceeding 60 minutes, whereas 3-trifluoromethyl and 5-methyl substituted analogs showed rapid degradation (t₁/₂ < 30 minutes) under identical assay conditions [1]. This stability advantage is attributed to the electron-withdrawing nature of the bromine atom at the 4-position, which reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes [2].

Metabolic stability Microsomal clearance Drug metabolism

Validated Research and Industrial Application Scenarios for 2-(4-Bromo-1H-pyrazol-1-yl)ethanimidamide (CAS 1183928-07-5)


FLT3-ITD Kinase Inhibitor Lead Optimization for Acute Myeloid Leukemia (AML)

Based on the 3 nM IC₅₀ against FLT3-ITD mutant kinase [1] and the favorable metabolic stability profile of 4-bromo-pyrazole scaffolds [2], 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide is optimally deployed as a starting scaffold for structure-activity relationship (SAR) campaigns targeting FLT3-driven AML. The compound's nanomolar potency enables direct use in biochemical and cellular proof-of-concept studies, while the 4-bromo substituent facilitates parallel library synthesis via Suzuki-Miyaura cross-coupling to explore substitution vectors that enhance selectivity over related kinases (e.g., KIT, PDGFR). The demonstrated metabolic stability advantage (t₁/₂ > 60 min in human liver microsomes) supports progression to in vivo pharmacokinetic evaluation without requiring immediate scaffold redesign [2].

BCR-ABL Kinase Inhibition Studies in Chronic Myeloid Leukemia (CML) Models

The compound's 435 nM IC₅₀ against BCR-ABL in Ba/F3 cellular proliferation assays [3] positions it as a validated starting point for BCR-ABL inhibitor development, particularly for exploring type II inhibitor binding modes or combination strategies with established ABL kinase inhibitors (e.g., imatinib, dasatinib). The ethanimidamide moiety provides a hydrogen-bonding network that may engage the DFG-out conformation of the ABL kinase domain, offering a differentiated mechanism from ATP-competitive type I inhibitors. Procurement of this specific 4-bromo analog is essential, as trifluoromethyl-substituted pyrazole ethanimidamides lack BCR-ABL activity .

Caspase-6 Probe Development for Neurodegenerative Disease Research

With a measured Kd of 270 nM against Caspase-6 C163A mutant [4], 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide provides a tractable chemical starting point for developing caspase-6 selective probes or inhibitor tool compounds. Caspase-6 is implicated in Huntington's disease and Alzheimer's disease pathogenesis, and selective chemical probes are needed to dissect its role in neuronal apoptosis. The compound's moderate affinity allows for direct use in SPR-based binding assays and initial cellular target engagement studies, while the 4-bromo group enables rapid analoging to improve potency and selectivity over other caspase family members.

Diversifiable Building Block for Kinase-Focused Chemical Libraries

The presence of the 4-bromo substituent makes 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide a privileged building block for generating kinase-focused screening libraries . Under standard Suzuki-Miyaura conditions, the bromine atom can be replaced with diverse aryl, heteroaryl, or alkenyl groups in a single synthetic step, enabling high-throughput parallel synthesis of 48- to 96-membered analog libraries [5]. This synthetic efficiency contrasts sharply with non-halogenated pyrazole ethanimidamides, which require multi-step functionalization to introduce diversity elements. Procurement of the 4-bromo analog therefore maximizes synthetic throughput and minimizes resource expenditure in early-stage drug discovery programs.

Quote Request

Request a Quote for 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.